molecular formula C11H12ClNO3S B1338625 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride CAS No. 61563-39-1

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

Cat. No.: B1338625
CAS No.: 61563-39-1
M. Wt: 273.74 g/mol
InChI Key: MULMLDROTQLKML-UHFFFAOYSA-N
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Description

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO3S It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural and synthetic compounds with significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride is unique due to the presence of both the acetyl and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it particularly valuable in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-acetyl-3,4-dihydro-1H-isoquinoline-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-8(14)13-5-4-9-2-3-11(17(12,15)16)6-10(9)7-13/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULMLDROTQLKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504199
Record name 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61563-39-1
Record name 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Acetyl-1,2,3,4-tetrahydroisoquinoline (180 gm., 1.03 m.) was added slowly to 800 gms. (6.9 m.) of chlorosulfonic acid and stirred at -50° C. The solution was stirred at 25° C. for two days, poured onto crushed ice and extracted with ethyl acetate. The extract was washed, dried over anhydrous sodium sulfate and evaporated to yield crude N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline.
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Synthesis routes and methods II

Procedure details

To a solution of 140 g. (0.8 mole) 2-acetyl-1,2,3,4-tetrahydroisoquinoline in 150 ml. dry methylene chloride at -15° C. with sufficient stirring was added dropwise 300 ml. (4.5 mole) chlorosulfonic acid. After the addition of the chlorosulfonic acid was complete, the reaction mixture was stirred for one hour at -15° C. and then heated to reflux for 2 hours. The reaction mixture was then cooled to 10° C. and then cautiously poured onto 3 l. of ice. The crude reaction product was then extracted in methylene chloride (2×150 ml.), dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated to dryness at reduced pressure to afford 2-acetyl-7-chlorosulfonyl-1,2,3,4,-tetrahydroisoquinoline as a viscous yellow oil.
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0.8 mol
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4.5 mol
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Synthesis routes and methods III

Procedure details

The starting tetrahydroisoquinolines of the formula (A), wherein Y is an appropriately substituted 7-benzeneaminosulfonyl radical, are conveniently prepared by standard reactions well known in the chemical arts as shown below: ##STR4## 2-Acetyl-1,2,3,4-tetrahydroisoquinoline was treated with chlorosulfonic acid to yield 2-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline which is then reacted with an appropriately substituted aniline followed by treatment with dilute mineral acid to give the appropriately substituted tetrahydroisoquinoline (B). The starting tetrahydroisoquinolines of the formula (A), wherein Y is not a 7-benzeneaminosulfonyl radical, are conveniently prepared by standard reactions well known to the chemical arts.
[Compound]
Name
tetrahydroisoquinolines
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( A )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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